molecular formula C₁₈H₂₉¹⁵NO₄ B1157043 N-[(+)-Isojasmonoyl]-(S)-isoleucine-15N

N-[(+)-Isojasmonoyl]-(S)-isoleucine-15N

Cat. No.: B1157043
M. Wt: 324.42
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(+)-Isojasmonoyl]-(S)-isoleucine-15N is a stable isotope-labeled derivative of jasmonoyl-isoleucine (JA-Ile), a critical phytohormone involved in plant stress signaling and defense responses . The compound integrates a jasmonoyl moiety with (S)-isoleucine-15N, where the nitrogen-15 (15N) isotope replaces the natural nitrogen-14 at the amino group of isoleucine. This isotopic labeling enables precise tracking of metabolic pathways using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Properties

Molecular Formula

C₁₈H₂₉¹⁵NO₄

Molecular Weight

324.42

Synonyms

N-[2-[(1R,2S)-3-Oxo-2-(2Z)-2-penten-1-ylcyclopentyl]acetyl]-L-isoleucine-15N;  N-[[(1R,2S)-3-Oxo-2-(2Z)-2-pentenylcyclopentyl]acetyl]-L-isoleucine-15N;  (+)-7-Iso-jasmonyl-L-isoleucine-15N;  N-[(+)-Isojasmonoyl]-(S)-isoleucine-15N; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Jasmonoyl-Isoleucine (JA-Ile) and Derivatives

The parent compound, JA-Ile (CAS 28838-58-6), lacks the 15N label and is a natural phytohormone. Key differences include:

Property N-[(+)-Isojasmonoyl]-(S)-isoleucine-15N JA-Ile (Natural)
Isotope Label 15N at isoleucine amino group None
Detection Sensitivity Enhanced via <sup>15</sup>N NMR/MS Standard MS/LC
Applications Isotopic tracing, kinetic studies Endogenous signaling

The 15N labeling enables distinct metabolic profiling, avoiding interference from endogenous JA-Ile in experimental systems .

Other N-Acylated Amino Acid Derivatives

Several synthetic N-acylated amino acids share structural motifs but differ in functional groups and applications:

a) NAT-1 and NAT-2 ()
  • Structure: Thiazolidinone-core derivatives with nicotinamide and phenolic substituents.
  • Key Differences: Lack isotopic labeling. Designed as anti-inflammatory agents, unlike the plant signaling role of the target compound. Higher molecular weights (~400 g/mol vs. ~300 g/mol for jasmonoyl derivatives).
b) BBAC ()
  • Structure : Biphenyl-benzimidazole hybrid with a pyrrolidine-carboxamide backbone.
  • Key Differences: Targets neural networks (neuropharmacology) rather than plant biology. Contains sulfur and trifluoromethyl groups absent in the jasmonoyl derivative.
c) Monepantel (MOP) ()
  • Structure: Cyano-substituted benzamide with trifluoromethyl groups.
  • Key Differences: Anthelmintic veterinary drug targeting parasitic nematodes. No amino acid backbone or isotopic labeling.

Comparison with Isotope-Labeled Compounds

L-Isoleucine-15N ()

  • Structure: Simple 15N-labeled amino acid.
  • Contrast: Function: General metabolic tracer vs. specialized jasmonate signaling. Solubility: Highly water-soluble, unlike the lipophilic jasmonoyl conjugate.

ε-<sup>13</sup>C, ε-<sup>15</sup>N-L-Lysine ()

  • Structure : Dual-labeled lysine with isotopes at side-chain positions.
  • Contrast: Labeling Strategy: Multiple isotopic sites vs. single 15N in jasmonoyl-isoleucine. Synthesis Complexity: Requires multi-step isotopic incorporation .

<sup>14</sup>C-Labeled Ethanamine Derivatives ()

  • Structure : Chlorinated ethanamine with <sup>14</sup>C isotopes.
  • Contrast :
    • Isotope Type : <sup>14</sup>C (beta-emitter) vs. stable <sup>15</sup>N.
    • Applications : Radiolabeling for environmental tracing vs. NMR/MS-based plant studies.

Functional and Analytical Advantages

The 15N label in N-[(+)-Isojasmonoyl]-(S)-isoleucine-15N provides unique benefits:

  • Enhanced NMR Resolution : <sup>1</sup>H-<sup>15</sup>N HSQC spectra (as in ) allow precise identification in complex matrices like plant extracts.
  • Quantitative Accuracy : Avoids isotopic dilution seen with <sup>14</sup>C or <sup>3</sup>H labels.
  • Biosafety: Non-radioactive, unlike <sup>14</sup>C or <sup>3</sup>H compounds .

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